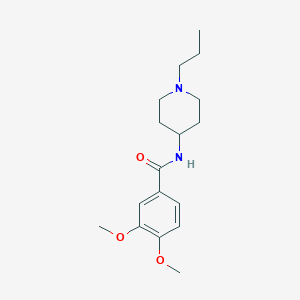
3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BTA-EG6 and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of BTA-EG6 involves the inhibition of specific proteins involved in the growth and survival of cancer cells. This compound has been shown to inhibit the activity of kinases such as AKT and ERK, which are involved in the regulation of cell growth and survival. BTA-EG6 has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of specific enzymes involved in the production of reactive oxygen species (ROS), leading to a reduction in oxidative stress. BTA-EG6 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BTA-EG6 in lab experiments is its high purity and yield. This compound can be synthesized with high purity and yield using various methods. However, one of the limitations of using BTA-EG6 in lab experiments is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for the research on BTA-EG6. One of the most significant future directions is the development of more efficient methods for synthesizing this compound. Another future direction is the investigation of the potential applications of BTA-EG6 in the treatment of various inflammatory disorders. Additionally, further studies are needed to investigate the potential side effects of this compound and its safety for human use.
Conclusion:
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has been shown to have significant potential in the treatment of cancer and inflammatory disorders. Further research is needed to investigate the potential applications of this compound and its safety for human use.
Méthodes De Synthèse
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)acrylamide has been reported in various studies. One of the most commonly used methods for synthesizing this compound is the reaction of 2-amino-4,5-dimethylthiazole with 2-(2,4-dioxo-1,3,5-triazin-3(2H)-yl)-1,3-benzodioxole in the presence of a base. This reaction leads to the formation of BTA-EG6 with high yield and purity.
Applications De Recherche Scientifique
BTA-EG6 has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that BTA-EG6 can inhibit the growth of cancer cells by targeting specific proteins involved in the growth and survival of cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory disorders.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-10(2)21-15(16-9)17-14(18)6-4-11-3-5-12-13(7-11)20-8-19-12/h3-7H,8H2,1-2H3,(H,16,17,18)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRIOJSQDODALI-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4,5-dimethyl-1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)
![1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)

![1-[(4-chloro-2-nitrophenoxy)acetyl]pyrrolidine](/img/structure/B5868630.png)

![1,3-diethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5868637.png)


![2-[(4-chlorophenyl)thio]-N-8-quinolinylacetamide](/img/structure/B5868656.png)

![N-(3,4-dimethoxyphenyl)-N'-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5868664.png)
![N-[3-(methylthio)phenyl]-3-phenylacrylamide](/img/structure/B5868670.png)
![3-(4-isopropylphenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5868682.png)